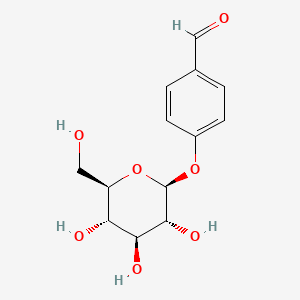

Helicid

Vue d'ensemble

Description

Le 4-formylphényl-O-β-D-glucopyranoside est un analogue synthétique du glucose où le groupe hydroxyle en position anomérique du glucose est remplacé par un groupe formyle (-CHO). Ce composé est souvent utilisé comme substrat pour mesurer l'activité d'enzymes telles que les glucosidases ou les glycosyltransférases .

Applications De Recherche Scientifique

4-Formylphenyl-O-beta-D-glucopyranoside has a wide range of scientific research applications:

Biology: It is used in biochemical assays to measure enzyme activity and to study carbohydrate metabolism.

Mécanisme D'action

Target of Action

It has been found to have significant effects on the central nervous system .

Mode of Action

Helicid interacts with its targets in the central nervous system to exert its effects. It has been reported to have sedative and analgesic activities . The exact molecular interactions between this compound and its targets are still under investigation.

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to have neuroprotective, vascular protective, blood sugar lowering, lipid-regulating, analgesic, anticancer, and antiviral effects . The mechanism involves various signaling pathways such as Nrf2, NF-κB, PI3K/AKT, and AMPK .

Pharmacokinetics

It has been suggested that this compound can quickly pass through the blood-brain barrier and be distributed in the brain after entering the systemic circulation . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include its ability to exert sedative and analgesic effects, among others . It has been found to have significant effects on the central nervous system, including neuroprotective effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, stress responses and depression have been associated with changes in DNA methylation, which this compound can regulate . .

Analyse Biochimique

Biochemical Properties

Helicid interacts with various enzymes and proteins in biochemical reactions. It has been shown to be a substrate for enzymes such as glucosidases or glycosyltransferases . By monitoring the enzymatic conversion or reaction with this compound, researchers can gain insights into the specificity, kinetics, and mechanism of carbohydrate chemistry and enzymology .

Cellular Effects

This compound has been reported to have extensive pharmacological activity, including neuroprotective effects . It can treat or improve epilepsy, Tourette syndrome, Alzheimer’s disease, Parkinson’s disease, emotional disorders, cerebral ischemia-reperfusion injury, cognitive impairment, and neuropathic pain . It can also improve myocardial hypertrophy, hypertension, and myocardial ischemia-reperfusion injury . In addition, this compound can mitigate liver, kidney, and bone tissue damage caused by oxidative stress and inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves various signaling pathways such as Nrf2, NF-κB, PI3K/AKT, and AMPK . It has been shown to inhibit the nuclear translocation of nuclear factor-κB (NF-κB), which is one of the most important transcription factors involved in the inflammatory process .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to alleviate the depression-like behavior of chronic unpredictable mild stress (CUMS) rats . It can reduce the mortality of hippocampal neurons by downregulating the level of NONRATT030918.2 .

Metabolic Pathways

The biotransformation route of this compound has been identified as demethylation, oxidation, dehydroxylation, hydrogenation, decarbonylation, glucuronide conjugation, and methylation . This suggests that this compound is involved in various metabolic pathways and interacts with several enzymes and cofactors.

Subcellular Localization

It is known that the localization of the NONRATT030918.2 molecule, which is affected by this compound, was confirmed through a fluorescence in situ hybridization experiment .

Méthodes De Préparation

La préparation du 4-formylphényl-O-β-D-glucopyranoside peut être réalisée par diverses voies de synthèse. Une méthode courante implique la réaction de la 4-hydroxybenzaldéhyde avec un dérivé protégé du glucose, suivie d'une déprotection pour obtenir le composé souhaité. Les conditions réactionnelles impliquent généralement l'utilisation de solvants tels que l'éthanol ou le chloroforme et peuvent nécessiter des catalyseurs pour faciliter la réaction .

Les méthodes de production industrielle impliquent souvent l'extraction à partir de sources naturelles telles que la racine de la plante Gastrodia elata, suivie de procédés de purification tels que l'extraction par solvant, la distillation à la vapeur ou l'extraction par ultrasons .

Analyse Des Réactions Chimiques

Le 4-formylphényl-O-β-D-glucopyranoside subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le groupe formyle peut être oxydé en acide carboxylique à l'aide d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Le groupe formyle peut être réduit en groupe hydroxyle à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Les groupes hydroxyle sur la partie glucose peuvent subir des réactions de substitution avec divers réactifs pour former différents dérivés.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des catalyseurs acides ou basiques, des solvants organiques et des conditions spécifiques de température et de pression. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de recherche scientifique

Le 4-formylphényl-O-β-D-glucopyranoside a un large éventail d'applications de recherche scientifique :

Biologie : Il est utilisé dans les dosages biochimiques pour mesurer l'activité enzymatique et étudier le métabolisme des glucides.

Mécanisme d'action

Le mécanisme d'action du 4-formylphényl-O-β-D-glucopyranoside implique son interaction avec des enzymes spécifiques telles que les glucosidases et les glycosyltransférases. Ces enzymes reconnaissent la partie glucose et catalysent les réactions impliquant le groupe formyle. Les cibles moléculaires et les voies impliquées comprennent les voies du métabolisme des glucides et les réactions catalysées par les enzymes .

Comparaison Avec Des Composés Similaires

Le 4-formylphényl-O-β-D-glucopyranoside peut être comparé à d'autres composés similaires tels que :

4-Nitrophényl-O-β-D-glucopyranoside : Ce composé possède un groupe nitro au lieu d'un groupe formyle et est couramment utilisé comme substrat dans les dosages enzymatiques.

4-Méthylphényl-O-β-D-glucopyranoside : Ce composé possède un groupe méthyle au lieu d'un groupe formyle et est utilisé dans des études biochimiques similaires.

L'unicité du 4-formylphényl-O-β-D-glucopyranoside réside dans son groupe formyle, qui lui permet de subir des réactions spécifiques et d'interagir avec les enzymes de manière unique par rapport aux autres composés similaires.

Propriétés

IUPAC Name |

4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O7/c14-5-7-1-3-8(4-2-7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-5,9-13,15-18H,6H2/t9-,10-,11+,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZAGZCCJJBKNZ-UJPOAAIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[(1S)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]benzene-1,2-diol;hydrochloride](/img/structure/B602236.png)

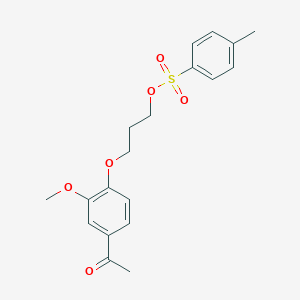

![1-[4-(3-Hydroxypropoxy)-3-methoxyphenyl]ethanone](/img/structure/B602244.png)